molecular formula C8H14O2 B030559 3,6-Octanedione CAS No. 2955-65-9

3,6-Octanedione

Cat. No.: B030559
CAS No.: 2955-65-9
M. Wt: 142.2 g/mol
InChI Key: CVZGUJMLZZTPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Octanedione is an organic compound with the molecular formula C8H14O2 It is a diketone, meaning it contains two ketone groups located at the third and sixth positions of an eight-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Octanedione can be synthesized through several methods. One common approach involves the oxidation of 3,6-octanediol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the aldol condensation of butanal followed by oxidation.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic oxidation of octane derivatives. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,6-Octanedione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Condensation: It can participate in aldol condensation reactions with aldehydes or other ketones to form more complex molecules.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Condensation: Aldehydes, ketones, base catalysts like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Condensation: Unsaturated ketones or more complex diketones.

Scientific Research Applications

3,6-Octanedione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: It serves as a substrate in enzymatic reactions, particularly in the study of stereoselective reductions.

    Medicine: Research is ongoing into its potential use in drug development due to its unique chemical properties.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-octanedione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. In reduction reactions, the compound undergoes nucleophilic attack at the carbonyl carbon, leading to the formation of alcohols.

Comparison with Similar Compounds

    2,5-Hexanedione: Another diketone with ketone groups at the second and fifth positions of a six-carbon chain.

    2,4-Pentanedione: A diketone with ketone groups at the second and fourth positions of a five-carbon chain.

Uniqueness: 3,6-Octanedione is unique due to the spacing of its ketone groups, which affects its reactivity and the types of reactions it can undergo. This spacing allows for specific interactions in enzymatic reactions and makes it a valuable compound in organic synthesis.

Properties

IUPAC Name

octane-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZGUJMLZZTPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073309
Record name 3,6-Octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2955-65-9
Record name 3,6-Octanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2955-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Octanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-OCTANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56742H0Z37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Octanedione
Reactant of Route 2
Reactant of Route 2
3,6-Octanedione
Reactant of Route 3
Reactant of Route 3
3,6-Octanedione
Reactant of Route 4
Reactant of Route 4
3,6-Octanedione
Reactant of Route 5
3,6-Octanedione
Reactant of Route 6
3,6-Octanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.